2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methyl group at the 2-position and a phenyl group at the 4-position. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reduction of isoquinoline using sodium and ethanol, followed by the addition of phenyl and methyl groups through various organic reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that require precise control of reaction conditions. The use of catalysts and specific reagents is essential to achieve high yields and purity. The process generally includes hydrogenation, alkylation, and purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: Substitution reactions, particularly at the phenyl and methyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for its neuroprotective and antidepressant effects . The compound may also inhibit certain enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methyl and phenyl substitutions.
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with an amino group, known for its antidepressant properties.
Uniqueness: 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to modulate neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-17-11-14-9-5-6-10-15(14)16(12-17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVATDBGKYTMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399842 | |
Record name | 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99087-42-0 | |
Record name | 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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